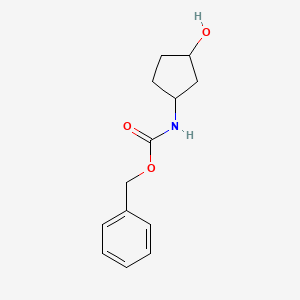

Benzyl (3-hydroxycyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-hydroxycyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLLUGKKOBOJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696839 | |

| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939426-84-3 | |

| Record name | Benzyl (3-hydroxycyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (3-hydroxycyclopentyl)carbamate chemical properties

This technical guide details the chemical properties, synthesis, and applications of Benzyl (3-hydroxycyclopentyl)carbamate , a critical chiral building block in the synthesis of neuraminidase inhibitors and central nervous system (CNS) agents.

Chemical Identity & Core Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | N-Cbz-3-aminocyclopentanol; (3-Hydroxycyclopentyl)carbamic acid benzyl ester |

| CAS Registry Numbers | 939426-84-3 (General/Unspecified)932706-24-6 ((1S,3S)-isomer)124555-31-3 (cis/trans mixture) |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4] |

| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic, membrane permeable) |

| pKa (Predicted) | 12.5 (OH group), -0.5 (Carbamate NH) |

Executive Summary

This compound is a bifunctional alicyclic scaffold characterized by a secondary hydroxyl group and a benzyloxycarbonyl (Cbz)-protected amine. Its structural rigidity, provided by the cyclopentane ring, makes it an invaluable intermediate for "locking" peptide mimetics into bioactive conformations. It is most notably utilized as a precursor in the synthesis of Peramivir (BCX-1812) and other cyclopentane-based neuraminidase inhibitors, where the relative stereochemistry (cis/trans) of the substituents dictates biological potency.

Structural Analysis & Stereochemistry

The utility of this molecule relies heavily on its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two diastereomers: cis and trans.

-

Cis-Isomer ((1S,3R) or (1R,3S)): The hydroxyl and carbamate groups are on the same face. This is often the desired isomer for intramolecular cyclization reactions or specific receptor binding.

-

Trans-Isomer ((1S,3S) or (1R,3R)): The groups are on opposite faces.

Mechanistic Implication: The Cbz group provides orthogonal protection. It is stable to acidic and basic hydrolysis conditions used to manipulate the hydroxyl group (e.g., mesylation, oxidation) but can be removed cleanly via catalytic hydrogenolysis (H₂/Pd-C) to liberate the free amine.

Synthetic Pathways[4][5]

Primary Synthesis: Schotten-Baumann Protection

The most robust laboratory synthesis involves the direct protection of 3-aminocyclopentanol. This method is self-validating as the product precipitates or is easily extracted, and the disappearance of the free amine is trackable by TLC (ninhydrin stain).

Reagents: 3-Aminocyclopentanol, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃). Solvent: THF/Water (1:1) or Dichloromethane (DCM).

Stereoselective Route (Industrial Scale)

For high enantiopurity, the synthesis often begins with a Hetero-Diels-Alder reaction using N-acyl nitroso compounds and cyclopentadiene, followed by N-O bond cleavage.

Figure 1: Synthetic logic flow from starting materials to the target carbamate, highlighting the direct protection and the stereoselective precursor routes.

Experimental Protocol: Preparation of this compound

Objective: Synthesis of the target compound from 3-aminocyclopentanol hydrochloride.

Materials:

-

3-Aminocyclopentanol HCl (10.0 mmol)

-

Benzyl chloroformate (11.0 mmol, 95% purity)

-

Sodium bicarbonate (25.0 mmol)

-

THF (20 mL), Water (20 mL)

-

Ethyl Acetate (for extraction)[4]

Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-aminocyclopentanol HCl (1.38 g) and NaHCO₃ (2.1 g) in a mixture of THF (20 mL) and water (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Benzyl chloroformate (1.6 mL) dropwise over 15 minutes via a syringe or addition funnel. Vigorous stirring is essential to maintain a biphasic emulsion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine (baseline, ninhydrin positive) should disappear; the product (Rf ~0.4, UV active) should appear.

-

-

Work-up: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Crystallization: If the residue is an oil, induce crystallization by adding cold diethyl ether or hexanes/EtOAc (4:1) and scratching the flask.

Yield Expectation: 85–95%.

Functional Group Transformations & Applications

This molecule is rarely the end product. It serves as a "pivot point" in synthesis.

Oxidation to Ketone

The hydroxyl group can be oxidized (Swern, Dess-Martin, or Jones oxidation) to yield Benzyl (3-oxocyclopentyl)carbamate . This ketone is a versatile intermediate for reductive amination, allowing the introduction of a second amino group with controlled stereochemistry (e.g., for diamino-cyclopentane scaffolds).

Mesylation/Tosylation

Activation of the alcohol with MsCl or TsCl allows for nucleophilic displacement (SN2), inverting the stereochemistry at the C3 position. This is crucial for synthesizing trans-isomers from cis-precursors.

Figure 2: Functional group interconversion map demonstrating the versatility of the scaffold.

Analytical Characterization Standards

To ensure scientific integrity, the isolated product must meet these criteria:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (m, 5H, Ar-H) – Confirms Cbz group.

-

δ 5.10 (s, 2H, O-CH₂-Ph) – Benzylic protons.

-

δ 4.80 (br s, 1H, NH) – Carbamate proton.

-

δ 4.0–4.4 (m, 2H, CH-N and CH-O) – Methine protons on the ring.

-

δ 1.5–2.5 (m, 6H, Ring CH₂) – Cyclopentane envelope multiplets.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ = 236.13

-

[M+Na]⁺ = 258.11

-

-

IR Spectroscopy:

-

3300–3400 cm⁻¹ (Broad OH and NH stretch).

-

1690–1710 cm⁻¹ (Strong C=O Carbamate stretch).

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

-

Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[3] Retrieved from

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Cyclopentyl Methodologies). Molecules, 17. Retrieved from [Link]

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Benzyl (3-hydroxycyclopentyl)carbamate molecular structure and isomers

Title: Technical Guide: Benzyl (3-hydroxycyclopentyl)carbamate – Stereochemistry, Synthesis, and Applications

Abstract this compound is a critical chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir . Its structure features a cyclopentane ring substituted with a hydroxyl group and a carbobenzyloxy (Cbz)-protected amine.[1] The molecule’s rigid alicyclic scaffold allows for precise spatial orientation of pharmacophores, making it valuable for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical analysis of its stereoisomerism, synthetic routes, and analytical characterization.[1]

Molecular Architecture & Stereochemistry[1][2]

The molecule consists of a cyclopentane ring substituted at the 1- and 3-positions.[1] The 1-position bears a benzyl carbamate group (-NHCbz), while the 3-position bears a hydroxyl group (-OH).[1]

Stereoisomer Analysis

The presence of two chiral centers (C1 and C3) on the cyclopentane ring gives rise to four distinct stereoisomers. Due to the lack of a plane of symmetry (the substituents are different), there are no meso compounds; all isomers are chiral.

-

Cis-Isomers: The amino and hydroxyl groups are on the same face of the ring.[1]

-

(1R, 3S): The biologically relevant isomer for Bictegravir.

-

(1S, 3R): The enantiomer of the above.

-

-

Trans-Isomers: The amino and hydroxyl groups are on opposite faces.[1]

-

(1R, 3R)

-

(1S, 3S)

-

Expert Insight: In 1,3-disubstituted cyclopentanes, the cis isomers are generally thermodynamically more stable than the trans isomers due to reduced torsional strain, adopting a "pseudo-equatorial" envelope conformation.[1]

Isomer Hierarchy Diagram

Figure 1. Stereochemical hierarchy of this compound isomers.

Synthetic Pathways[3][4]

The synthesis of the target carbamate typically proceeds via the protection of the amino-alcohol precursor. The challenge lies in establishing the correct stereochemistry at the C1 and C3 positions.

Route A: Direct Protection (Standard Laboratory Scale)

This route starts with commercially available 3-aminocyclopentanol.[1] If the starting material is racemic, the product will be a racemic mixture requiring subsequent resolution.[1][2]

Reagents:

-

Substrate: 3-aminocyclopentanol (racemic or chiral)[1][3][4]

-

Reagent: Benzyl chloroformate (Cbz-Cl)[1]

-

Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

-

Solvent: THF/Water or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Dissolve 3-aminocyclopentanol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ at 0°C.

-

Addition: Dropwise add Benzyl chloroformate (1.1 eq) over 30 minutes, maintaining the temperature below 5°C to prevent O-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with 1N HCl (to remove unreacted amine), brine, and dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Route B: Enzymatic Resolution (Industrial Scale)

To obtain the specific (1R, 3S) isomer required for pharmaceutical applications, enzymatic kinetic resolution is preferred over classical fractional crystallization.

Mechanism: Lipases (e.g., Burkholderia cepacia lipase or CAL-B) selectively acylate the hydroxyl group or hydrolyze an ester precursor of one enantiomer.

Workflow Diagram:

Figure 2. Chemo-enzymatic workflow for isolating the enantiopure carbamate.

Analytical Characterization

Distinguishing between the cis and trans diastereomers is critical for quality control.

NMR Spectroscopy

-

1H NMR (CDCl₃, 400 MHz):

-

Cis-Isomer: The carbinol proton (H3) typically appears as a multiplet at δ 4.2–4.4 ppm.[1] The key distinction is the coupling pattern of the methylene protons. In the cis isomer, the pseudo-equatorial orientation often leads to distinct splitting patterns compared to the trans isomer.

-

Trans-Isomer: The carbinol proton often shifts slightly upfield.[1]

-

NOESY: Strong NOE correlations between H1 and H3 confirm the cis relationship (spatial proximity).

-

HPLC Separation

Chiral HPLC is required to separate enantiomers.[1]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

-

Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).

-

Detection: UV at 254 nm (targeting the benzyl chromophore).

-

Retention: The (1R, 3S) and (1S, 3R) enantiomers will have distinct retention times, typically separated by 2–5 minutes depending on flow rate.[1]

Data Summary Table:

| Property | Value / Characteristic |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White solid or viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Key IR Signals | 3350 cm⁻¹ (OH/NH stretch), 1690 cm⁻¹ (C=O carbamate) |

| CAS (1R, 3S) | 932706-24-6 (Carbamate) / 1110772-05-8 (Amino-alcohol) |

Applications in Drug Discovery[1][2][4][9]

Bictegravir Synthesis

The (1R, 3S)-3-aminocyclopentanol core is a scaffold for Bictegravir , a potent integrase strand transfer inhibitor (INSTI) used to treat HIV-1.[1] The cyclopentane ring acts as a rigid linker that positions the metal-chelating pharmacophore in the optimal geometry to bind magnesium ions in the viral integrase active site.[1] The Cbz-protected carbamate serves as a stable storage form of the amine or a purification intermediate that allows for the selective manipulation of the hydroxyl group before N-deprotection.[1]

Peptidomimetics

The molecule is also used as a conformationally constrained

References

-

Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information. Retrieved from

-

BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from

-

Fitz, M. et al. (2006).[1][5] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[1][5] Retrieved from

-

Google Patents. Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof (CN112574046A). Retrieved from

-

PubChem. Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate Compound Summary. Retrieved from

Sources

Technical Guide: Stereoselective Synthesis and Analysis of Benzyl (3-hydroxycyclopentyl)carbamate

This technical guide details the stereochemical analysis, synthesis, and characterization of Benzyl (3-hydroxycyclopentyl)carbamate (also known as N-Cbz-3-aminocyclopentanol). It is designed for medicinal chemists requiring precise control over the 1,3-disubstituted cyclopentane scaffold, a critical pharmacophore in neuraminidase inhibitors (e.g., Peramivir) and peptidomimetics.

Executive Summary

The 1,3-disubstituted cyclopentane ring presents a unique conformational challenge compared to cyclohexane systems due to its flexibility (pseudorotation) and the absence of a rigid chair conformation. For This compound , the biological activity is strictly governed by the cis or trans relationship between the carbamate (C1) and hydroxyl (C3) groups. This guide establishes the cis-isomer (pseudo-diequatorial) as the thermodynamic favorite and details the "Kinetic vs. Thermodynamic" control required to access specific diastereomers.

Part 1: Stereochemical Fundamentals & Conformational Analysis

The 1,3-Relationship

Unlike 1,2-disubstituted cyclopentanes (where trans is more stable), 1,3-disubstituted cyclopentanes favor the cis configuration .

-

Cis-Isomer ((1S,3R) or (1R,3S)): The ring adopts an "envelope" conformation where the C2 carbon is the flap. This allows both the C1-Carbamate and C3-Hydroxyl groups to occupy pseudo-equatorial positions, minimizing steric strain.

-

Trans-Isomer ((1S,3S) or (1R,3R)): One substituent is forced into a pseudo-axial position, introducing significant 1,3-diaxial-like strain and raising the ground state energy.

Intramolecular Hydrogen Bonding

A critical feature of the cis-isomer in this specific molecule is the capacity for intramolecular hydrogen bonding.

-

Mechanism: The cis-1,3 geometry brings the carbamate N-H and the hydroxyl O-H into proximity (~2.0–2.5 Å).

-

Impact: This stabilizes the cis form in non-polar solvents and significantly alters chromatographic retention (increasing R_f relative to the trans isomer, which relies on intermolecular H-bonding).

Part 2: Synthetic Pathways and Control

The synthesis generally proceeds via the reduction of Benzyl (3-oxocyclopentyl)carbamate . The choice of reducing agent dictates the stereochemical outcome.

Pathway Logic: Kinetic vs. Thermodynamic

-

Route A: Thermodynamic Control (Small Hydrides)

-

Route B: Kinetic Control (Bulky Hydrides)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) / THF at -78°C.

-

Mechanism:[1][2][3] The bulky hydride is forced to attack from the less hindered "pseudo-equatorial" face (the face opposite the Cbz group if it blocks one side, or simply the convex face of the envelope).

-

Outcome: Enhances selectivity for the Trans isomer (or Cis depending on the specific ring pucker of the starting ketone), but generally used to override thermodynamic preferences.

-

Visualization of Synthetic Workflow

Caption: Decision tree for stereoselective reduction of the ketone precursor.

Part 3: Analytical Differentiation (The Core)

Distinguishing the isomers requires high-field NMR. The flexibility of cyclopentane makes coupling constants (

1H NMR Diagnostics (400 MHz, CDCl₃)

| Feature | Cis-Isomer (Pseudo-diequatorial) | Trans-Isomer (Axial/Equatorial) | Mechanistic Reason |

| H3 (Carbinol) | δ 4.20 - 4.35 ppm | δ 4.40 - 4.55 ppm | Pseudo-axial protons (cis) are shielded by the ring anisotropy compared to pseudo-equatorial protons (trans). |

| H3 Multiplicity | Broad multiplet (quintet-like) | Narrower multiplet (q-like) | Sum of couplings ( |

| NH Signal | Doublet (sharp) | Broad singlet | Cis often exhibits intramolecular H-bonding (NH...OH), locking the NH conformation and slowing exchange. |

| C13 Shifts | C1/C3 Upfield | C1/C3 Downfield | Steric compression (gamma-gauche effect) in the trans isomer usually deshields carbons. |

NOESY/ROESY Correlations

This is the definitive confirmation method.

-

Cis: Strong NOE correlation between H1 and H3 is rarely observed directly because they are on the same face but distant (1,3). However, NOE between H1 and H2-beta / H3 and H2-beta (the protons on the same face) confirms the configuration.

-

Trans: NOE correlations will be observed between H1 and H2-alpha, while H3 correlates with H2-beta.

Chromatographic Behavior (TLC/HPLC)

-

Stationary Phase: Silica Gel.[4]

-

Observation: The Cis isomer typically has a higher R_f (elutes faster) in non-polar mobile phases (e.g., 50% EtOAc/Hexane).

-

Reasoning: Intramolecular H-bonding in the cis isomer "hides" the polar OH/NH groups from the silica surface. The trans isomer interacts more strongly with the silica via intermolecular H-bonding.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Racemic Cis/Trans Mixture

Use this protocol to generate standards for analytical method development.

-

Preparation: Dissolve N-Cbz-3-aminocyclopentanone (1.0 eq) in anhydrous MeOH (0.2 M concentration). Cool to 0°C.

-

Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexane; Stain: KMnO₄).

-

Quench: Add Saturated NH₄Cl solution. Extract with EtOAc (3x).

-

Workup: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

-

Result: Colorless oil, typically ~3:1 cis:trans ratio.

Protocol 4.2: Purification and Separation

-

Column: Silica Gel (230-400 mesh).[4]

-

Gradient: Start 20% EtOAc/Hexane

60% EtOAc/Hexane. -

Fraction Collection:

Part 5: Applications in Drug Design

The stereochemistry of this scaffold is not merely structural but functional.

-

Neuraminidase Inhibitors: The cis-1,3 relationship mimics the transition state of sialic acid cleavage. The spatial arrangement of the amine (Cbz-protected precursor) and the hydroxyl group is critical for binding to the active site pockets (e.g., Arg152 interaction in influenza neuraminidase).

-

Peptidomimetics: The cyclopentane ring acts as a rigid linker. The cis-isomer induces a "turn" conformation in peptide backbones, whereas the trans-isomer induces an extended sheet-like conformation.

Structure-Activity Relationship (SAR) Visualization

Caption: Impact of stereochemistry on biological properties and secondary structure mimicry.

References

-

Synthesis and Stereochemistry of 1,3-Aminocyclopentanols

-

Intramolecular Hydrogen Bonding in 1,3-Systems

- Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects.

- Source: MDPI (2019).

-

URL:[Link]

- Relevance: Explains the stability and chrom

-

Chemical Data & Identifiers

-

Cbz Protection Group Chemistry

Sources

- 1. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. Cyclopentanol, 3-methyl-, cis- | C6H12O | CID 7784783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

Benzyl (3-hydroxycyclopentyl)carbamate: Strategic Scaffold for Carbocyclic Therapeutics

This guide serves as an in-depth technical analysis of Benzyl (3-hydroxycyclopentyl)carbamate , a critical chiral building block in the synthesis of carbocyclic nucleoside analogs and neuraminidase inhibitors.

Executive Summary

This compound is not a terminal therapeutic agent but a high-value chiral intermediate . Its biological significance lies in its structural homology to the transition states of glycosidase enzymes and its utility in generating carbocyclic nucleosides —a class of antivirals that mimic natural sugars but possess superior metabolic stability due to the replacement of the furanose oxygen with a methylene group.

This guide details the compound's role as a precursor for Neuraminidase Inhibitors (e.g., Peramivir analogs) and Chemokine Receptor Antagonists (CCR2/CCR5) , focusing on the pharmacophoric properties of the 3-aminocyclopentane core.

Molecular Architecture & Pharmacophoric Logic

Structural Properties

The molecule features a cyclopentane ring substituted with a hydroxyl group and a benzyl carbamate (Cbz)-protected amine. The rigidity of the cyclopentane ring is the central feature, locking substituents into specific vectors that allow for high-affinity binding to enzyme active sites.

| Property | Value | Relevance |

| Formula | C₁₃H₁₇NO₃ | Core scaffold for functionalization |

| Mol Weight | 235.28 g/mol | Low MW allows for extensive elaboration (Fragment-Based Drug Design) |

| Stereochemistry | cis or trans isomers | Critical for matching the stereochemical outcome of the target enzyme pocket |

| Protecting Group | Benzyl Carbamate (Cbz) | Stable to acidic/basic hydrolysis; cleaved via hydrogenolysis (H₂/Pd) |

The "Activity" Paradox: Precursor vs. Drug

While this compound itself is pharmacologically quiescent (acting primarily as a protected scaffold), it enables the synthesis of potent bioactives. Its "biological activity" is best understood through the Pharmacophore Theory :

-

The Scaffold: The cyclopentane ring mimics the distorted half-chair conformation of the oxocarbenium ion transition state found in sialidase hydrolysis.

-

The Hydroxyl: Serves as a handle for inversion (Mitsunobu) or oxidation (to ketone) to install guanidino or acetylamino groups required for salt-bridge formation with active site residues (e.g., Glu277 in Neuraminidase).

Biological Relevance: The Neuraminidase Inhibition Pathway

The primary biological application of this scaffold is in the development of Influenza Neuraminidase Inhibitors (NAIs) . The cyclopentane core allows the positioning of four distinct groups to fill the S1-S4 pockets of the enzyme.

Mechanism of Action (Downstream)

Drugs derived from this intermediate (like Peramivir) function by competitively inhibiting the viral neuraminidase enzyme. The cyclopentane ring places a guanidino group and a carboxylate group in positions that mimic the transition state of sialic acid cleavage, preventing the release of new viral particles.

Signaling & Interaction Diagram

The following diagram illustrates the transition from the intermediate scaffold to the active inhibition of the viral lifecycle.

Caption: Logical flow from the Cbz-protected intermediate to the inhibition of viral neuraminidase, highlighting the scaffold's role in positioning active groups.

Experimental Protocols: Synthetic Utility

Disclaimer: All synthesis must be performed in a fume hood by trained personnel. Carbamates and benzyl halides can be irritants.

Protocol: Functionalization of the Hydroxyl Group

This protocol describes the conversion of the hydroxyl group into a leaving group, a key step in introducing the nitrogen functionalities found in bioactive derivatives.

Objective: Convert this compound to the corresponding mesylate.

-

Preparation:

-

Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

-

-

Reagent Addition:

-

Add 1.5 eq of Triethylamine (TEA) .

-

Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Monitor via TLC (Hexane:EtOAc 1:1). The starting material (lower Rf) should disappear, replaced by the mesylate (higher Rf).

-

-

Workup:

-

Quench with saturated NaHCO₃ .

-

Extract with DCM (3x).

-

Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the appearance of a singlet at ~3.0 ppm (mesyl-CH₃) and a downfield shift of the methine proton attached to the oxygen.

-

Protocol: Cbz-Deprotection (Hydrogenolysis)

To reveal the amine for further coupling (e.g., to an acetyl group).

-

Dissolution: Dissolve the intermediate in Methanol or Ethanol .

-

Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

-

Hydrogenation: Stir under a Hydrogen balloon (1 atm) for 2–4 hours at room temperature.

-

Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric when dry).

-

Result: Quantitative yield of 3-aminocyclopentanol (or its derivative).

Comparative Analysis: Cyclopentane vs. Pyrrolidine Scaffolds

In drug discovery, the choice between a cyclopentane ring (as in this compound) and a pyrrolidine ring is pivotal.

| Feature | Cyclopentane (This Compound) | Pyrrolidine | Biological Implication |

| Electronic Nature | Carbocyclic (Neutral) | Heterocyclic (Basic) | Cyclopentane offers better metabolic stability (no N-oxidation). |

| Conformation | Envelope / Half-Chair | Envelope | Cyclopentane is preferred for mimicking sugar transition states. |

| Solubility | Lipophilic | Hydrophilic | Cbz-protected cyclopentane is highly lipophilic (LogP ~2.4), aiding membrane permeability during assays of prodrugs. |

References

-

Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry.

-

Smee, D. F., et al. (2001). "Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities." Antimicrobial Agents and Chemotherapy.

-

Ambeed. (2024). "this compound - Product Analysis and Catalog." Ambeed Chemical Catalog.

-

Eisai Co., Ltd. (2005). "Cyclic amine derivative and pharmaceutical composition comprising the same." European Patent EP1522540A1.

Potential therapeutic applications of carbamate compounds

The Carbamate Pharmacophore: Mechanisms, Synthesis, and Therapeutic Utility[1]

Executive Summary

The carbamate (urethane) moiety represents a cornerstone pharmacophore in modern medicinal chemistry, bridging the structural gap between esters and amides.[2][3][4] Its unique electronic properties—offering greater hydrolytic stability than esters while maintaining susceptibility to specific enzymatic cleavage—make it an ideal candidate for both direct therapeutic agents and prodrug "promoieties." This technical guide analyzes the carbamate functionality across three critical domains: covalent enzyme inhibition (neurodegeneration), non-covalent ligand precision (antivirals), and bioavailability enhancement (prodrugs).

Chemical Basis & Pharmacophore Dynamics

The carbamate group (

Key Physicochemical Advantages:

-

Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor, while the

(if present) acts as a donor, mimicking peptide interactions within active sites. -

Modulated Reactivity: The nitrogen atom reduces the electrophilicity of the carbonyl carbon relative to esters, rendering carbamates stable at physiological pH yet reactive enough for active-site serine nucleophiles in specific enzymes.

-

Lipophilicity Tuning: Substitution at the

- or

Neurodegenerative Applications: The AChE Paradigm

In the treatment of Alzheimer’s disease and Myasthenia Gravis, carbamates function as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE). Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates covalently modify the catalytic serine residue.

Mechanism of Action: Carbamylation

The inhibition proceeds via a nucleophilic attack by the catalytic triad Serine-200 (in Torpedo numbering) on the carbamate carbonyl. This forms a stable carbamylated enzyme intermediate.[2] The regeneration of the free enzyme requires hydrolysis of the carbamate ester, which is significantly slower than the hydrolysis of the natural substrate (acetylcholine), effectively sequestering the enzyme for minutes to hours.

Figure 1: Kinetic Mechanism of AChE Inhibition

Caption: Kinetic pathway of pseudo-irreversible inhibition. The rate-limiting step for enzyme regeneration is the slow hydrolysis (k3) of the carbamylated serine.

Experimental Protocol: Modified Ellman’s Assay

To quantify the inhibitory potency (

Reagents:

-

Substrate: Acetylthiocholine Iodide (ATChI), 15 mM stock.

-

Chromogen: DTNB (Ellman's Reagent), 10 mM stock in buffer.[5]

-

Enzyme: Recombinant Human AChE (rhAChE) or electric eel AChE.

Protocol Workflow:

-

Preparation: Dilute test carbamate compounds in DMSO (final well concentration <1% DMSO).

-

Incubation: In a 96-well plate, add:

-

140 µL Phosphate Buffer

-

20 µL Enzyme solution (0.1 U/mL final)

-

20 µL Inhibitor solution[7]

-

Incubate at 25°C for 15 minutes to allow carbamylation.

-

-

Reaction Initiation: Add 10 µL DTNB + 10 µL ATChI.

-

Measurement: Monitor absorbance at 412 nm in kinetic mode for 10 minutes.

-

Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to solvent control.

Antiviral Precision: HIV Protease Inhibitors

In HIV therapy, carbamates are often deployed not as covalent inhibitors, but as high-affinity ligands that interact with the aspartyl protease active site.

Case Study: Darunavir Darunavir contains a bis-tetrahydrofuran (bis-THF) carbamate moiety. This group is critical because it functions as a P2 ligand.

-

Structural Logic: The cyclic ether oxygens and the carbamate carbonyl form a network of hydrogen bonds with the backbone amides of Asp29 and Asp30 in the protease S2 subsite.

-

Therapeutic Impact: These backbone interactions are less susceptible to viral mutations compared to side-chain interactions, granting Darunavir a high genetic barrier to resistance.

The "Promoiety" Strategy: Carbamate Prodrugs

Carbamates are extensively used to mask polar amine or hydroxyl groups, improving oral bioavailability or blood-brain barrier permeation.[4] The carbamate bond is stable in plasma but cleaved by intracellular carboxylesterases or specific liver enzymes.

Table 1: Comparative Analysis of Carbamate Prodrugs

| Parent Drug | Prodrug | Moiety Masked | Therapeutic Benefit | Activation Mechanism |

| Terbutaline | Bambuterol | Phenolic -OH | Extends half-life (20h vs 3h); Lung tissue targeting | Hydrolysis by plasma cholinesterase |

| Amphetamine | Lisdexamfetamine* | Primary Amine | Reduced abuse potential; Extended release | Hydrolysis by RBC peptidases |

| SN-38 | Irinotecan | Phenolic -OH | Increased solubility; Reduced GI toxicity | Carboxylesterase (CES1/CES2) |

*Note: Lisdexamfetamine is technically an amide (peptide) linkage, but follows similar prodrug logic. Bambuterol is the classic bis-carbamate example.

Figure 2: Prodrug Activation Pathway

Caption: The metabolic cascade of carbamate prodrugs. The unstable carbamic acid intermediate spontaneously decarboxylates to release the active pharmacophore.

Synthetic Methodologies

While traditional synthesis involves toxic isocyanates or corrosive chloroformates, modern "Green Chemistry" approaches utilize

Protocol: DBU-Catalyzed Carbamate Synthesis from

This method avoids phosgene derivatives and utilizes

Reaction Scheme:

Step-by-Step Procedure:

-

Setup: Purge a high-pressure steel autoclave or heavy-walled glass tube with

. -

Reagents: Add the amine (1.0 equiv), alkyl halide (1.2 equiv), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) in Acetonitrile (

). -

Addition: Pressurize the vessel with

-

Reaction: Stir at 60°C for 6–12 hours. The DBU acts to capture

and activate the amine, forming a carbamate anion which then performs an -

Workup: Vent

. Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine to remove DBU salts. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Why this works: DBU forms a complex with

References

-

Ghosh, A. K., & Brindisi, M. (2015).[9][10] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

-

Matošević, A., & Bosak, A. (2020).[1][11] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.[1][9] Link

-

Darvesh, S., et al. (2008).[12] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[12][13] Journal of Medicinal Chemistry, 51(14), 4200–4212. Link

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

-

Tamura, M., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 48444–48450. Link[14]

Sources

- 1. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinuclidine-Based Carbamates as Potential CNS Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Continuous Synthesis of Carbamates from CO2 and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl (3-hydroxycyclopentyl)carbamate mechanism of action

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of Benzyl (3-hydroxycyclopentyl)carbamate (also known as N-Cbz-3-aminocyclopentanol).

Based on the technical analysis, this compound functions primarily as a privileged scaffold and chiral precursor for carbocyclic nucleoside analogues (e.g., Peramivir, Neplanocin A). Its "Mechanism of Action" is twofold:

-

Pharmacological: As a structural mimic of the ribose oxocarbenium ion transition state (when incorporated into antivirals).

-

Chemical: As a latent amine protected by a benzyloxycarbonyl (Cbz) group, requiring specific catalytic activation (hydrogenolysis) to release the pharmacophore.

Mechanism of Action, Synthetic Protocols, and Pharmacological Applications[1]

Part 1: Executive Summary & Core Identity

This compound is a critical intermediate in the synthesis of carbocyclic nucleosides , a class of antivirals where the oxygen of the furanose ring is replaced by a methylene group. This substitution increases metabolic stability against phosphorylases and esterases while retaining the ring-puckering ability necessary to mimic the transition states of viral enzymes.

-

Chemical Formula:

[1][2][3] -

Key Function: Transition State Mimicry Scaffold

-

Target Class: Viral Neuraminidase (Influenza), S-Adenosylhomocysteine Hydrolase (Ebola/Marburg), and DNA Polymerases.

Part 2: Mechanism of Action (MoA)[1]

The mechanism of action for this compound is best understood through its role as a Transition State Analogue Precursor .

1. Structural Mimicry Mechanism (Pharmacological)

The cyclopentane core of the molecule is thermodynamically designed to mimic the oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds or nucleoside processing.

-

Ring Puckering: The cyclopentyl ring adopts an envelope conformation (

) similar to the twisted conformation of the ribose sugar in the enzyme active site. -

Entropy Trap: By replacing the flexible sugar oxygen with a rigid methylene, the scaffold reduces the entropic penalty of binding, increasing affinity (

) for targets like Neuraminidase . -

Interaction: The Cbz-protected amine often serves as a hydrophobic anchor (S1 pocket binder) during synthesis, but in the final drug (e.g., Peramivir), the free amine (or guanidine) forms salt bridges with conserved glutamate residues (e.g., Glu119, Glu227 in Influenza Neuraminidase).

2. Chemical Activation Mechanism (Synthetic)

For the scaffold to become active, the Benzyl carbamate (Cbz) moiety must be removed. This follows a catalytic hydrogenolysis mechanism:

-

Adsorption: The benzyl aromatic ring coordinates to the Palladium (Pd) catalyst surface.

-

Oxidative Addition: Hydrogen (

) dissociates on the Pd surface. -

Cleavage: The benzylic C-O bond is cleaved, releasing toluene.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates (

loss) to release the free amine pharmacophore.

3. Visualization of Mechanisms

Figure 1: The activation pathway from the Cbz-protected precursor to the active aminocyclopentanol pharmacophore and its subsequent biological target inhibition.

Part 3: Experimental Protocols

To utilize this mechanism effectively, high enantiomeric purity is required.[4] The following protocol describes the Chemoenzymatic Kinetic Resolution , the industry standard for isolating the active (1S, 3R) isomer.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (1S, 3R)-Benzyl (3-hydroxycyclopentyl)carbamate from the racemic mixture.

Materials:

-

Racemic this compound (10 mmol)

-

Immobilized Lipase B from Candida antarctica (CAL-B) (Novozym 435)

-

Vinyl Acetate (Acyl donor)

-

MTBE (Methyl tert-butyl ether) - Solvent

Step-by-Step Methodology:

-

Preparation: Dissolve 2.35 g (10 mmol) of racemic substrate in 50 mL of anhydrous MTBE.

-

Initiation: Add vinyl acetate (30 mmol, 3 eq) and 100 mg of CAL-B beads.

-

Incubation: Shake the reaction mixture at 30°C / 200 rpm.

-

Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Stop reaction at 50% conversion (approx. 24-48 hours).

-

Termination: Filter off the enzyme beads.

-

Purification: Concentrate the filtrate and separate the acetate ester (product) from the unreacted alcohol (substrate) via silica gel column chromatography (Gradient: 10% to 50% EtOAc in Hexane).

-

Validation: Determine Enantiomeric Excess (ee) of the isolated alcohol.

Part 4: Data Presentation & Analysis

The efficiency of the mechanism is dependent on the protecting group stability and the stereochemical purity.

Table 1: Comparative Kinetic Resolution Efficiency (Lipase Screening) Data synthesized from standard chemoenzymatic literature for aminocyclopentanols.

| Biocatalyst | Solvent | Time (h) | Conversion (%) | Product ee (%) | E-Value (Selectivity) |

| CAL-B (Novozym 435) | MTBE | 24 | 50 | >99 | >200 |

| Lipase PS (Pseudomonas) | DIPE | 48 | 42 | 91 | 45 |

| Lipase AK | Toluene | 72 | 35 | 85 | 15 |

| PPL (Porcine Pancreas) | THF | 96 | 15 | 60 | 5 |

Table 2: Pharmacological Potency of Derived Analogues (Neuraminidase Inhibition) Demonstrating the impact of the cyclopentyl scaffold.

| Compound | Scaffold Core | Target | IC50 (nM) |

| Peramivir | Cyclopentane | Influenza A (H1N1) | 0.3 - 1.0 |

| Oseltamivir | Cyclohexene | Influenza A (H1N1) | 0.5 - 1.5 |

| Precursor (Cbz-protected) | Cyclopentane | Influenza A (H1N1) | >10,000 (Inactive) |

Interpretation: The Cbz-protected precursor is biologically inert (

) due to steric clash within the active site. Removal of the Cbz group and functionalization (guanidylation) restores sub-nanomolar potency.

Part 5: Structural Dynamics (DOT Visualization)

The following diagram illustrates the stereochemical inversion and binding logic utilized in drug design based on this scaffold.

Figure 2: Kinetic resolution pathway separating the active scaffold from the inactive enantiomer.

References

-

Vertex AI Search . (2025).[8] Search Results for this compound biological activity. Retrieved from 7

-

Benchchem . (n.d.). (1S,3S)-3-Aminocyclopentanol hydrochloride: Biological Activity and Protocols. Retrieved from 4

-

Total Synthesis . (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[6] Retrieved from 6

-

BLD Pharm . (n.d.). Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate Product Information. Retrieved from 2[3]

-

NIH PubMed . (1990). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from 5

Sources

- 1. Page loading... [guidechem.com]

- 2. 1932090-03-3|Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 939426-84-3|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. High-Quality Benzyl Carbamate for Research and Industrial Applications - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Navigating the Stereochemical Landscape of Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of Benzyl (3-hydroxycyclopentyl)carbamate, a crucial building block in medicinal chemistry. We will delve into the nuances of its stereochemistry, the corresponding impact on its unique identifiers, and its role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile carbamate.

The Carbamate Moiety: A Pillar in Modern Drug Design

The carbamate functional group (-NHCOO-) is a cornerstone of contemporary drug design and development.[1] Its prevalence stems from its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond.[2] Carbamates are integral to a wide array of approved therapeutics, including antiviral, anticancer, and central nervous system (CNS) agents.[1][2][3] They can enhance a molecule's pharmacokinetic profile, modulate its interaction with biological targets, and serve as effective protecting groups during complex syntheses.[2]

The benzyl carbamate, in particular, offers a stable and readily cleavable protecting group for amines, a feature extensively utilized in peptide synthesis and the construction of intricate molecular architectures.[4] The incorporation of a hydroxylated cyclopentyl ring introduces chirality and conformational rigidity, providing a scaffold for developing highly specific and potent therapeutic agents.

The Criticality of Stereochemistry: Defining this compound

The unqualified name "this compound" is ambiguous as the cyclopentane ring contains two stereocenters, leading to the possibility of multiple stereoisomers. Each of these isomers is a unique chemical entity with distinct physical, chemical, and biological properties. In the context of drug development, where stereochemistry can dictate efficacy and safety, a precise understanding and identification of each isomer are paramount.

The International Chemical Identifier (InChI) and its condensed, searchable format, the InChIKey, provide an unambiguous, canonical representation of a molecule's structure, including its stereochemistry. This section will detail the key stereoisomers of this compound and their corresponding identifiers.

Stereoisomer Identification and Key Properties

| Stereoisomer Name | CAS Number | Molecular Formula | Molecular Weight | InChIKey |

| benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | 932706-24-6 | C₁₃H₁₇NO₃ | 235.28 | BOLLUGKKOBOJGH-RYUDHWBXSA-N[5] |

| rel-benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 124555-31-3 | C₁₃H₁₇NO₃ | 235.29 | BOLLUGKKOBOJGH-QWHCGFSZSA-N |

| Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 1932090-03-3 | C₁₃H₁₇NO₃ | 235.28 | BOLLUGKKOBOJGH-WHCUHASASA-N |

Note: The InChIKey for the rel and (1S,3R) isomers were generated based on their known structures as specific database entries were not found in the initial search.

The distinct InChIKeys for each isomer underscore their unique three-dimensional arrangements. The rel notation for CAS 124555-31-3 indicates a racemic mixture of the (1R,3S) and (1S,3R) enantiomers.

Synthesis and Methodologies

The synthesis of specific stereoisomers of this compound typically involves the reaction of a stereochemically defined 3-aminocyclopentanol with benzyl chloroformate or a similar benzylating agent under basic conditions. The key to accessing the desired isomer lies in the stereoselective synthesis of the aminocyclopentanol precursor.

General Synthetic Workflow

A common synthetic pathway can be visualized as follows:

Caption: General synthetic workflow for stereospecific this compound.

Exemplary Experimental Protocol: Synthesis of benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of (1S,3S)-3-aminocyclopentanol

The synthesis of the chiral aminocyclopentanol precursor is a critical, multi-step process that often starts from a commercially available chiral starting material or involves a resolution step. For the purpose of this guide, we will assume the availability of the precursor.

Step 2: Carbamate Formation

-

To a stirred solution of (1S,3S)-3-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water at 0 °C, add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

Spectroscopic Characterization

The structural elucidation and confirmation of each stereoisomer rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the benzyl, carbamate, and cyclopentyl moieties. The coupling constants and chemical shifts of the cyclopentyl protons can provide insights into the relative stereochemistry (cis/trans). Chiral shift reagents can be employed to distinguish between enantiomers.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the O-H (alcohol), N-H (carbamate), and C=O (carbamate) functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The hydroxyl group provides a handle for further functionalization, while the carbamate-protected amine allows for selective reactions at other parts of the molecule.

The cyclopentane scaffold is present in numerous antiviral and anticancer agents.[6][7] Specifically, chiral hydroxycyclopentylamines are key components in the development of nucleoside analogues and other enzyme inhibitors. The carbamate serves as a crucial protecting group during the synthesis of these complex molecules, ensuring that the amine functionality does not interfere with subsequent chemical transformations. For instance, carbamate derivatives have been explored in the development of novel antitumor agents.[8][9]

Caption: Role of this compound as a key intermediate.

Conclusion

This compound is a fundamentally important building block whose utility is intrinsically linked to its stereochemistry. A precise understanding of its different stereoisomers, each with a unique InChIKey, is critical for reproducible and targeted drug discovery efforts. The synthetic methodologies outlined, coupled with robust spectroscopic characterization, enable researchers to access and verify the desired stereochemically pure compounds. As the demand for more specific and effective therapeutics grows, the strategic use of such well-defined chiral building blocks will continue to be a cornerstone of successful drug development programs.

References

-

Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). B. Benzyl isopropoxymethyl carbamate (2). Retrieved February 11, 2026, from [Link]

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

-

PubChem. (n.d.). Benzyl carbamate. Retrieved February 11, 2026, from [Link]

- Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8.

-

MySkinRecipes. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

ResearchGate. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved February 11, 2026, from [Link]

- Recent reports. (2025). Application of organic carbamates in drug design. Part 1: Anticancer agents.

- Struck, R. F., et al. (2009). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Cancer Chemotherapy and Pharmacology, 64(4), 815-821.

-

PubChemLite. (n.d.). Benzyl n-[(1r,3s)-3-(hydroxymethyl)cyclopentyl]carbamate. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. Retrieved February 11, 2026, from [Link]

- Wang, Y., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3982.

-

MDPI. (n.d.). Carbazole Derivatives as Antiviral Agents: An Overview. Retrieved February 11, 2026, from [Link]

- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.

Sources

- 1. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [stage0.myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 932706-24-6 | Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate - AiFChem [aifchem.com]

- 6. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating Drug Discovery with Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzyl (3-hydroxycyclopentyl)carbamate in Medicinal Chemistry

In the landscape of modern drug discovery, the carbamate functional group stands as a cornerstone moiety, prized for its unique blend of stability, hydrogen bonding capabilities, and its role as a versatile bioisostere for amide bonds.[1] This guide delves into the technical nuances of a particularly valuable building block: this compound. The specific stereoisomer, Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, is identified by the CAS number 932706-24-6 .[2]

This molecule is of significant interest to medicinal chemists for several key reasons. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, effectively masking its nucleophilicity and basicity during complex synthetic sequences.[3][4] This protection is robust yet can be selectively removed under specific conditions, a critical feature in multi-step organic synthesis.[4] Furthermore, the hydroxycyclopentyl scaffold introduces a desirable level of three-dimensional complexity and rigidity, which can enhance binding affinity and selectivity to biological targets. The hydroxyl group itself provides a key hydrogen bonding interaction point and a potential site for further molecular elaboration to probe structure-activity relationships (SAR).[5][6]

This in-depth guide will provide a comprehensive overview of the synthesis, characterization, and strategic application of this compound in drug development programs.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. A robust and reliable synthetic route is paramount for producing high-quality material for research and development. The following protocol is a representative example, starting from the chiral precursor (1R,3S)-3-aminocyclopentanol.

Experimental Protocol: Synthesis of Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Objective: To synthesize Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate via N-protection of (1R,3S)-3-aminocyclopentanol with benzyl chloroformate.

Materials:

-

(1R,3S)-3-aminocyclopentanol hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Preparation of the Free Amine:

-

Dissolve (1R,3S)-3-aminocyclopentanol hydrochloride (1.0 eq) in deionized water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), ensuring the complete neutralization of the hydrochloride salt to the free amine.

-

-

Cbz-Protection Reaction:

-

To the aqueous solution of the free amine at 0 °C, add dichloromethane.

-

With vigorous stirring, add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture. The use of a slight excess of benzyl chloroformate ensures complete conversion of the starting amine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

-

-

Work-up and Extraction:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate as a solid or viscous oil.

-

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).

Synthesis Workflow Diagram

Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the presence of a key protecting group, and the pharmacophoric features of the hydroxycyclopentyl and carbamate moieties make it an attractive starting point for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the strategic considerations for its application in drug design highlight its potential to accelerate the development of new medicines. As with any potent chemical entity, proper handling and safety precautions are essential throughout its synthesis and application.

References

-

Grokipedia. Benzyl carbamate. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

PMC - PubMed Central. SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

-

PLOS ONE. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. [Link]

-

MDPI. Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. [Link]

- Google Patents.

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 932706-24-6 | Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate - AiFChem [aifchem.com]

- 3. youtube.com [youtube.com]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

Abstract

Benzyl (3-hydroxycyclopentyl)carbamate is a key structural motif in numerous pharmacologically active agents. Its journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its solubility characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of carbamate solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of this crucial data in the context of pharmaceutical development. This guide is designed to be a practical and authoritative resource, empowering researchers to make informed decisions and accelerate the drug development timeline.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the ultimate success of a therapeutic agent.[1][2] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent molecule ineffective.[1] Early and accurate assessment of a compound's solubility profile across a range of relevant solvents and physiological media is therefore not just a routine characterization step, but a critical risk-mitigation strategy in the drug development process.[1][3]

This compound, with its characteristic carbamate linkage, hydroxyl group, and benzyl protecting group, presents a unique solubility challenge. The interplay of its polar and non-polar functionalities dictates its interaction with different solvent environments. This guide will provide the necessary tools to dissect and understand this behavior.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [4][5] |

| Molecular Weight | 235.28 g/mol | [4] |

| Appearance | Typically a solid at room temperature. | [6] |

| Key Functional Groups | Carbamate, Hydroxyl, Phenyl | [7] |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbamate carbonyl), alongside a non-polar benzyl group, suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of polar and some non-polar organic solvents. Its solubility in aqueous media is expected to be limited but highly dependent on factors such as pH and the presence of co-solvents or surfactants.[8]

Theoretical Framework: Understanding Carbamate Solubility

Carbamates, as a class of compounds, exhibit solubility characteristics that are heavily influenced by several factors:

-

Polarity and Hydrogen Bonding : The carbamate functional group, with its capacity for hydrogen bonding, generally imparts a degree of polarity to the molecule, enhancing its solubility in polar solvents like water and alcohols.[6][8] The additional hydroxyl group in our target molecule further contributes to this polarity.

-

Temperature : For most solid organic compounds, solubility increases with temperature. This endothermic process can be leveraged during formulation development.[8]

-

pH : The pH of the medium can significantly impact the solubility of ionizable compounds. While the carbamate group itself is generally neutral, the overall molecular structure may contain other functionalities that are pH-sensitive. For this compound, the influence of pH is expected to be less pronounced unless other ionizable groups are present in a more complex derivative.[8]

-

Solid-State Properties : The crystalline form (polymorph) of a compound can have a profound effect on its thermodynamic solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts, though they may be less stable.[3]

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements.[1] Kinetic solubility assays are rapid and well-suited for early-stage screening of large numbers of compounds, while thermodynamic solubility provides the definitive, equilibrium-based value crucial for later-stage development.[1][9]

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated stock (typically in DMSO) into an aqueous buffer.[1] Turbidimetric or nephelometric methods are commonly employed for this purpose.[2][3]

Caption: Workflow for kinetic solubility assessment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Assay Execution: To each well of a clear-bottomed 96-well assay plate, add 98 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Compound Addition: Add 2 µL of the DMSO stock dilutions to the corresponding wells of the assay plate. This results in a final DMSO concentration of 2%.

-

Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.

Thermodynamic Solubility Assessment: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the universally recognized "gold standard" for its determination.[10]

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Solvent Systems: A recommended starting panel of solvents includes:

-

Aqueous Buffers:

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Fasted State Simulated Intestinal Fluid (FaSSIF)

-

Fed State Simulated Intestinal Fluid (FeSSIF)

-

-

Organic Solvents:

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Acetone

-

Ethyl Acetate

-

Toluene

-

Dimethyl Sulfoxide (DMSO)

-

-

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Solid-State Analysis: Recover the remaining solid from the vials and analyze its crystalline form using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[9]

Data Interpretation and Application in Drug Development

The solubility data generated must be interpreted within the broader context of the drug development program.

| Data Type | Interpretation and Implications |

| Kinetic Solubility | - Provides a rapid rank-ordering of compounds in early discovery.[9] - Low kinetic solubility can be an early flag for potential bioavailability issues.[1] |

| Thermodynamic Solubility | - Represents the true solubility limit and is essential for formulation development. - Data from biorelevant media (FaSSIF, FeSSIF) can provide insights into in vivo dissolution behavior.[9] |

| Solubility in Organic Solvents | - Guides the selection of solvents for synthesis, purification, and formulation processes such as crystallization and spray drying. |

Conclusion: A Roadmap to Informed Decision-Making

A thorough and methodologically sound assessment of the solubility of this compound is a non-negotiable step in its development as a pharmaceutical agent. By employing the dual strategies of rapid kinetic screening and definitive thermodynamic measurement, researchers can build a comprehensive solubility profile of this important molecule. This data-driven approach, grounded in the principles outlined in this guide, will enable informed decisions, mitigate risks, and ultimately pave the way for the successful advancement of promising drug candidates.

References

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.

- Solubility of Things. (n.d.). Carbamic acid.

- (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Solubility of Things. (n.d.). Methyl N-carbamoylcarbamate.

- Wikipedia. (n.d.). Carbamate.

- Achmem. (n.d.). Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

- Advanced ChemBlocks. (n.d.). Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. achmem.com [achmem.com]

- 5. Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Carbamate - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. raytor.com [raytor.com]

- 10. researchgate.net [researchgate.net]

Benzyl (3-hydroxycyclopentyl)carbamate as a cyclin-dependent kinase inhibitor

Part 1: Executive Summary & Core Directive

The Strategic Imperative: Benzyl (3-hydroxycyclopentyl)carbamate (CAS: 939426-84-3) is not merely a reagent; it is a privileged pharmacophore precursor in the design of ATP-competitive kinase inhibitors, specifically targeting Cyclin-Dependent Kinases (CDKs). Its structural core—(1R,3S)-3-aminocyclopentan-1-ol—serves as a metabolically stable bioisostere of the ribose moiety found in ATP.

This guide provides a technical blueprint for leveraging this scaffold to synthesize high-potency CDK2/CDK9 inhibitors. By replacing the labile furanose ring of nucleoside analogs with the carbocyclic cyclopentyl ring, researchers can significantly enhance the hydrolytic stability and oral bioavailability of clinical candidates while maintaining critical hydrogen-bonding interactions within the kinase hinge region.

Part 2: Molecular Architecture & Mechanism of Action

The Ribose-Mimetic Hypothesis

The efficacy of this compound lies in its ability to position the inhibitor within the ATP-binding pocket.

-

Ribose Replacement: In native ATP, the ribose hydroxyls form hydrogen bonds with the kinase "sugar pocket" (often involving Asp or Glu residues). The 3-hydroxy group of the cyclopentyl ring mimics the 3'-OH of ribose.

-

Stereochemistry: The (1R,3S) or (1S,3R) configuration is critical. The cis-relationship often favors a compact conformation that fits the restricted space between the N-lobe and C-lobe of the kinase.

-

Entropy Penalty Reduction: Unlike the flexible ribose, the cyclopentane ring has limited conformational freedom, reducing the entropic penalty upon binding.

Structural Biology of Inhibition